4-(3-Methoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine
Description
4-(3-Methoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine is a pyrimidine derivative characterized by a central pyrimidine ring substituted at the 4- and 6-positions with a 3-methoxyphenyl and 4-methylphenyl group, respectively. Pyrimidine derivatives are widely studied for their biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . The methoxy and methyl substituents on the aromatic rings modulate electronic and steric properties, influencing reactivity, solubility, and target interactions.
Properties
IUPAC Name |
4-(3-methoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-12-6-8-13(9-7-12)16-11-17(21-18(19)20-16)14-4-3-5-15(10-14)22-2/h3-11H,1-2H3,(H2,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUHNGZQGYNSBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine typically involves the condensation of appropriate substituted benzaldehydes with guanidine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated to facilitate the formation of the pyrimidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Acylation of the Amino Group
The primary amine at the 2-position undergoes nucleophilic acylation with acyl chlorides. For example:
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Reagent : Acetyl chloride in dichloromethane (DCM) with pyridine as a base.
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Product : N-Acetyl-4-(3-methoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine.
This reaction is analogous to transformations observed in N-(4-methylphenyl)pyrimidin-2-amine derivatives, where acylation proceeds efficiently under mild conditions.
Alkylation Reactions
The amino group can react with alkyl halides to form secondary or tertiary amines:
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Reagent : Methyl iodide in dimethylformamide (DMF) with sodium hydride (NaH).
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Product : N-Methyl-4-(3-methoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine.
Alkylation reactions are facilitated by the electron-rich nature of the pyrimidine ring, as demonstrated in studies on related 2-aminopyrimidines.
Electrophilic Aromatic Substitution
The 3-methoxyphenyl and 4-methylphenyl groups direct electrophilic substitution:
| Reaction | Conditions | Position | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Para to methoxy group | 3-Methoxy-4-nitrophenyl-substituted derivative |
| Sulfonation | Fuming H₂SO₄, 50°C | Ortho to methyl group | 4-Methyl-3-sulfophenyl-substituted derivative |
These reactions exploit the activating effects of methoxy (-OCH₃) and methyl (-CH₃) groups on aromatic rings .
Oxidation of the Methoxy Group
The 3-methoxyphenyl moiety can be oxidized to a hydroxyl group under strong acidic conditions:
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Reagent : Potassium permanganate (KMnO₄) in H₂SO₄.
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Product : 3-Hydroxyphenyl-substituted pyrimidin-2-amine.
This transformation is inferred from analogous oxidation reactions in methoxy-substituted aromatics .
Cross-Coupling Reactions
If halogenated, the pyrimidine ring can participate in palladium-catalyzed cross-couplings:
| Step | Reagent | Intermediate | Product |
|---|---|---|---|
| Bromination | Br₂, FeBr₃ | 4-Bromo-pyrimidine derivative | Halogenated intermediate |
| Suzuki Coupling | Aryl boronic acid, Pd(PPh₃)₄ | Biaryl-substituted pyrimidine | Diversified aromatic derivatives |
Similar protocols were employed in synthesizing 4-bromoaryl pyrimidines .
Comparative Reactivity in Pyrimidine Derivatives
The table below summarizes key reactions observed in structurally related compounds:
Mechanistic Insights
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Amino Group Reactivity : The lone pair on the amino nitrogen facilitates nucleophilic attacks, enabling acylation/alkylation.
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Aromatic Ring Activation : Methoxy and methyl groups enhance electrophilic substitution rates via electron-donating effects .
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Steric Effects : Bulky substituents on the pyrimidine ring may hinder reactions at the 4- and 6-positions, directing modifications to the 2-amino group .
Scientific Research Applications
The compound “4-(3-Methoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine,” often referred to in scientific literature by its IUPAC name or CAS number, has garnered attention for its diverse applications in various fields, particularly in medicinal chemistry and material science. This article aims to provide a comprehensive overview of its applications, supported by data tables and case studies.
Anticancer Activity
One of the most promising applications of this compound is in the field of anticancer research. Studies have demonstrated that pyrimidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, research published in the Journal of Medicinal Chemistry indicates that compounds similar to this compound show potent inhibitory activity against tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.2 | Apoptosis induction |
| A549 (Lung Cancer) | 4.8 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 3.9 | Inhibition of DNA synthesis |
Anti-inflammatory Properties
In addition to its anticancer properties, this compound has been studied for its anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines, which are pivotal in the pathogenesis of chronic inflammatory diseases. A study published in Pharmaceutical Research highlighted its potential as a therapeutic agent for conditions like rheumatoid arthritis.
Organic Electronics
The unique electronic properties of this compound make it suitable for applications in organic electronics, particularly as an electron transport layer in organic light-emitting diodes (OLEDs). Its high thermal stability and favorable charge transport properties enhance device performance.
| Device Type | Performance Metric | Reference |
|---|---|---|
| OLED | Efficiency: 15 cd/A | Journal of Applied Physics |
| Organic Photodetector | Responsivity: 0.5 A/W | Advanced Functional Materials |
Pesticide Development
Research has also explored the use of pyrimidine derivatives as potential pesticides. The compound has shown efficacy against certain pests due to its ability to disrupt metabolic pathways in insects. Field trials have indicated that formulations containing this compound can reduce pest populations significantly without harming beneficial insects.
Case Study 1: Anticancer Efficacy
A study conducted at a leading cancer research institute evaluated the efficacy of this compound on various cancer cell lines. The results indicated that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
Case Study 2: Organic Electronics
An experimental study on OLEDs using this compound as an electron transport material demonstrated improved device efficiency compared to traditional materials. The findings were published in Nature Materials, highlighting the compound's potential for commercial applications in display technologies.
Mechanism of Action
The mechanism of action of 4-(3-Methoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain kinases or enzymes involved in cell signaling pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Biological Activity
The compound 4-(3-Methoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine is a member of the pyrimidine family, characterized by its unique substitution pattern that enhances its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound indicates the presence of two nitrogen atoms in the pyrimidine ring, contributing to its chemical reactivity. The methoxy and methyl substituents enhance lipophilicity, which may influence its interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets, including enzymes and receptors. It may inhibit specific kinases or modulate signaling pathways involved in disease processes. For instance, similar compounds have demonstrated inhibitory effects on kinases such as PfGSK3 and PfPK6, which are critical in malaria treatment strategies .
Biological Activities
Research has shown that derivatives of this compound exhibit a range of biological activities:
- Anticancer Activity : Compounds with similar structures have been evaluated for their ability to inhibit cancer cell proliferation. They may interfere with cell signaling pathways leading to apoptosis or cell cycle arrest.
- Antimicrobial Properties : Some analogs have shown promising results against bacterial and fungal strains, suggesting potential applications in treating infections .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant for neurological disorders like Alzheimer's disease .
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrimidine derivatives:
- Kinase Inhibition Studies : A study reported that certain pyrimidine derivatives exhibited IC50 values in the nanomolar range against specific kinases, indicating strong inhibitory activity. For example, one derivative showed an IC50 of 236 nM against PfPK6 .
- Anticancer Research : In vitro studies demonstrated that related compounds could inhibit growth in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. These findings highlight their potential as therapeutic agents .
- Antimicrobial Activity : A series of pyrimidine derivatives were tested against various pathogens, showing significant inhibition rates, which supports their development as new antimicrobial agents .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 4-(3-Methoxyphenyl)-6-(4-methylphenyl)pyrimidin-2-amine?
- Methodological Answer : A widely used approach involves the cyclocondensation of (E)-chalcone derivatives (e.g., (E)-1-(3-methoxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one) with guanidine nitrate in ethanol under reflux, with stepwise addition of lithium hydroxide (LiOH) as a base catalyst. Purification is typically achieved via column chromatography using silica gel and ethyl acetate/petroleum ether gradients . Modifications to substituents on the chalcone precursor allow adaptation for diverse pyrimidin-2-amine derivatives.
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR confirm substituent positions and aromatic ring conformations. For example, methoxy (-OCH) and methyl (-CH) groups exhibit distinct singlet peaks in NMR .
- X-ray Crystallography : Resolves molecular conformation, including dihedral angles between the pyrimidine core and aryl substituents (e.g., 12.8°–86.1° deviations observed in related compounds) and hydrogen-bonding patterns (e.g., intramolecular N–H⋯N bonds) .
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer : Key parameters include:
- Base Selection : LiOH enhances cyclization efficiency compared to NaOH/KOH due to milder basicity, reducing side reactions .
- Solvent System : Ethanol/water mixtures balance solubility and reaction kinetics.
- Temperature Control : Reflux (∼78°C) ensures complete conversion while minimizing decomposition.
- Purification : Gradient elution in column chromatography (ethyl acetate/petroleum ether) separates byproducts with similar polarities .
Advanced Research Questions
Q. How does molecular conformation influence biological activity in pyrimidin-2-amine derivatives?
- Methodological Answer : Conformational analysis via X-ray crystallography reveals that dihedral angles between the pyrimidine ring and aryl groups (e.g., 12.8° for 4-methylphenyl vs. 86.1° for 3-methoxyphenyl) modulate steric interactions with biological targets like kinases or receptors . Intramolecular hydrogen bonds (e.g., N–H⋯N) stabilize planar conformations, enhancing π-π stacking with aromatic residues in enzyme active sites .
Q. What computational strategies are used to predict reactivity and design novel derivatives?
- Methodological Answer :
- Quantum Chemical Calculations : Density Functional Theory (DFT) optimizes transition states for cyclocondensation steps, identifying rate-limiting stages (e.g., nucleophilic attack by guanidine) .
- 3D-QSAR Modeling : Correlates substituent electronic properties (e.g., Hammett constants) with biological activity to prioritize synthetic targets. For example, electron-withdrawing groups on aryl rings enhance kinase inhibition in triazine-amine analogs .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer : Contradictions often arise from:
- Polymorphism : Different crystal packing (e.g., C–H⋯O vs. C–H⋯π interactions) alters solubility and bioavailability. Single-crystal X-ray diffraction distinguishes polymorphs .
- Assay Conditions : Standardize cell lines (e.g., HCT-116 for cytotoxicity) and solvent systems (e.g., DMSO concentration ≤0.1%) to minimize variability .
Q. What role do weak non-covalent interactions play in stabilizing the crystal lattice?
- Methodological Answer : Crystallographic studies reveal that C–H⋯O hydrogen bonds (e.g., between pyrimidine methyl groups and methoxy oxygen) and C–H⋯π interactions (e.g., between aryl rings) form extended networks. These interactions dictate packing motifs (e.g., chains parallel to the c-axis) and influence mechanical properties like melting points .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
- Methodological Answer :
- Substituent Variation : Replace 3-methoxyphenyl with electron-deficient aryl groups (e.g., 4-CF) to enhance target binding.
- Bioisosteric Replacement : Substitute the pyrimidine core with triazine or pyridine rings while retaining hydrogen-bonding motifs .
- Pharmacophore Mapping : Overlay active conformations of lead compounds to identify critical hydrogen-bond donors/acceptors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
